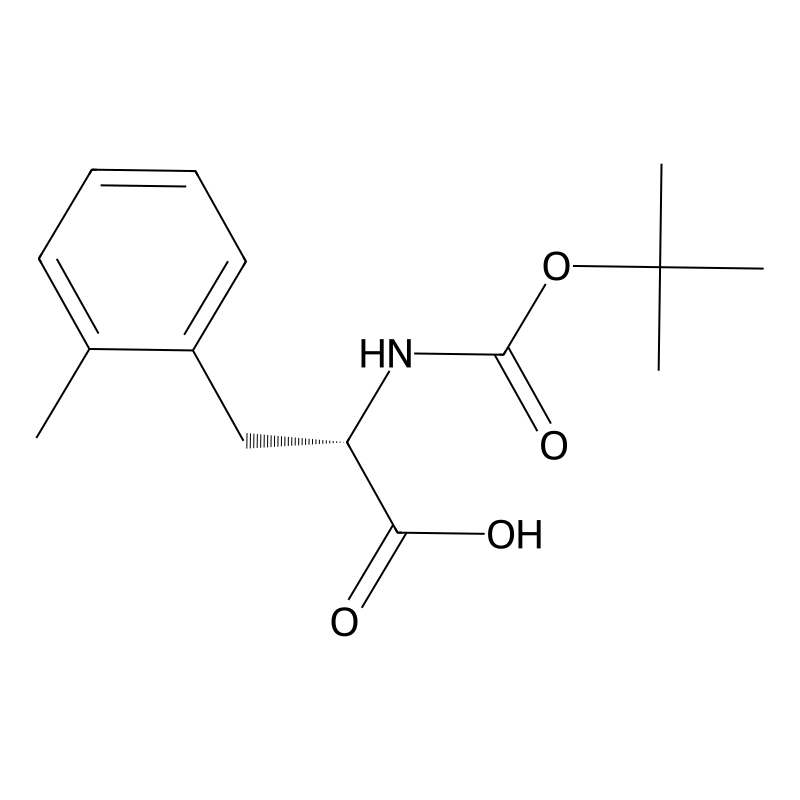

Boc-Phe(2-Me)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-L-2-MePhe is a valuable building block in solid-phase peptide synthesis (SPPS) ScienceDirect. SPPS is a technique for creating peptides (short chains of amino acids) and even proteins in a laboratory setting. The "Boc" group (tert-butyloxycarbonyl) protects the amino acid's N-terminus during peptide chain assembly, allowing for the controlled addition of other amino acids. Once the peptide sequence is complete, the Boc group is removed, revealing the functional peptide.

Protein Structure and Function Studies

By incorporating Boc-L-2-MePhe into specific locations of a protein's structure, researchers can investigate the role of those positions in protein folding, function, and interactions with other molecules Wiley Online Library: . The methyl group (Me) on Boc-L-2-MePhe introduces a subtle change in the amino acid's side chain, which can affect how the protein folds and interacts with its environment. Studying these effects helps researchers understand how proteins work at a molecular level.

Drug Discovery

Boc-L-2-MePhe can be used to create novel peptide-based drugs Journal of Medicinal Chemistry: . By incorporating Boc-L-2-MePhe into peptide sequences that target specific biological processes, researchers can develop potential drugs with new mechanisms of action. The ability to modify the amino acid structure using Boc-L-2-MePhe allows for the creation of a diverse range of peptide drug candidates.

Boc-Phe(2-Me)-OH, chemically known as N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl substituent at the ortho position of the phenyl ring. The molecular formula for Boc-Phe(2-Me)-OH is CHN O, with a molecular weight of approximately 279.34 g/mol. The compound is widely utilized in peptide synthesis and has significant applications across various fields such as organic chemistry, biochemistry, and medicinal chemistry .

While detailed safety information might not be widely available, Boc-L-Leu likely shares some hazards common to organic compounds. Here are some general considerations:

- Potential skin and eye irritant: Organic compounds can irritate upon contact with skin and eyes. Standard laboratory safety practices like wearing gloves and eye protection are recommended.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided. Fume hoods should be used when handling Boc-L-Leu.

- Amidation: The compound can react with amines to form amides, facilitated by coupling reagents like carbodiimides (e.g., EDC or DCC). This reaction is crucial in peptide synthesis, where Boc-Phe(2-Me)-OH can be coupled with other amino acids to form peptides.

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free amine form of 2-methyl-L-phenylalanine. This step is essential for activating the amino acid for further reactions .

Boc-Phe(2-Me)-OH exhibits biological relevance primarily through its role as a building block in peptide synthesis. As a derivative of phenylalanine, it is involved in biochemical pathways similar to those of its parent amino acid. Phenylalanine serves as a precursor to tyrosine, which is further converted into important neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, Boc-Phe(2-Me)-OH has been shown to form self-assembled nanostructures like nanospheres and nanotubes, indicating potential applications in drug delivery systems and nanotechnology .

The synthesis of Boc-Phe(2-Me)-OH can be achieved through several methodologies:

- Protection of Amino Group: A common method involves the protection of the amino group of 2-methyl-L-phenylalanine using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .

- Industrial Production: For larger-scale production, automated peptide synthesizers are often employed. These systems optimize reaction conditions to enhance yield and purity while minimizing side reactions.

Boc-Phe(2-Me)-OH is utilized extensively in:

- Peptide Synthesis: It serves as a key intermediate for synthesizing peptides that may exhibit specific biological activities or therapeutic properties.

- Nanotechnology: Its ability to form self-assembled structures makes it valuable for developing nanocarriers for drug delivery and other biomedical applications .

Research on Boc-Phe(2-Me)-OH indicates that its unique structure affects its interactions with various biological targets. The methyl group at the ortho position may influence enzyme activity and receptor binding compared to other phenylalanine derivatives. Studies have shown that modifications to amino acids can significantly alter their pharmacological profiles, making Boc-Phe(2-Me)-OH an interesting compound for further investigation in drug design and development .

Boc-Phe(2-Me)-OH shares structural similarities with several compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Boc-Phe-OH | N-tert-butoxycarbonyl-L-phenylalanine | Lacks methyl group at ortho position |

| Boc-Trp-OH | N-tert-butoxycarbonyl-L-tryptophan | Different aromatic side chain |

| Boc-Tyr-OH | N-tert-butoxycarbonyl-L-tyrosine | Hydroxyl group on aromatic ring |

| Boc-Leu-OH | N-tert-butoxycarbonyl-L-leucine | Aliphatic side chain |

Uniqueness

The presence of the methyl group on the phenylalanine side chain distinguishes Boc-Phe(2-Me)-OH from its analogs. This modification can enhance hydrophobic interactions and alter reactivity profiles, making it particularly useful in designing peptides with specific properties or functions. Its ability to form unique structures also contributes to its value in research and application .

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the most widely employed methodology for incorporating Boc-Phe(2-Me)-OH into peptide sequences [3]. The compound, with molecular formula C15H21NO4 and molecular weight 279.33 g/mol, serves as a tert-butoxycarbonyl-protected derivative of 2-methylphenylalanine [22]. The systematic name (S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid reflects its stereochemical configuration and functional group arrangement [22].

Resin Selection and Optimization

The selection of appropriate solid support represents a critical parameter in achieving optimal synthesis outcomes [29]. Wang resin demonstrates particular effectiveness for peptide acid synthesis, requiring concentrated trifluoroacetic acid for simultaneous cleavage and deprotection [29]. Alternatively, Rink amide resin provides superior performance for peptide amide synthesis, offering enhanced stability during the synthesis process [29]. Loading levels significantly influence synthesis efficiency, with low-loading resins (0.3-0.7 mmol/g) preferred for longer peptides to minimize interchain aggregation [31].

Coupling Reagent Systems

Modern solid-phase synthesis protocols employ advanced coupling reagents to achieve efficient amide bond formation [19]. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) represent the most efficient reagents for Boc-Phe(2-Me)-OH incorporation [19]. These uronium-based reagents demonstrate superior performance with minimal racemization when employed with 1-hydroxybenzotriazole [19].

| Coupling Reagent | Equivalents Required | Reaction Time | Racemization Risk |

|---|---|---|---|

| HBTU/HOBt | 1.1-1.2 | 6-30 minutes | Minimal |

| TBTU/HOBt | 1.1-1.2 | 15-45 minutes | Minimal |

| DIC/Oxyma | 3.0 | 3 hours | Low |

The general coupling procedure involves dissolving Boc-Phe(2-Me)-OH (1 mmol) with TBTU (1.1 mmol) and HOBt in ethyl acetate, followed by addition of the amino component and diisopropylethylamine [1]. Reaction monitoring through thin-layer chromatography ensures complete conversion before proceeding to the next cycle [1].

Synthesis Cycle Optimization

Standard solid-phase synthesis protocols require systematic optimization of deprotection and coupling cycles [3]. The Fmoc/tBu strategy, while primarily designed for 9-fluorenylmethoxycarbonyl-protected amino acids, can be adapted for Boc-protected derivatives through modified protocols [3]. Successful synthesis of complex peptides, including the 41-residue corticotropin-releasing factor, demonstrates the robustness of optimized protocols [3].

Peptide aggregation represents the primary challenge in solid-phase synthesis of longer sequences [3]. Implementation of depsipeptide and pseudoproline units effectively disrupts secondary structure formation during chain elongation [3]. These specialized building blocks enable synthesis of otherwise intractable sequences through temporary backbone modification [3].

Protection/Deprotection Strategies for Amino Acid Derivatives

Boc Protection Chemistry

The tert-butoxycarbonyl group serves as the primary alpha-amino protection strategy for Boc-Phe(2-Me)-OH [4]. This carbamate-type protecting group demonstrates exceptional stability under basic and nucleophilic conditions while remaining labile to acidic treatment [4]. Deprotection occurs efficiently using trifluoroacetic acid at 0°C, avoiding complications associated with catalytic hydrogenation or strongly alkaline conditions [4].

The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by fragmentation to generate carbon dioxide, isobutylene, and the free amino acid [34]. Trifluoroacetic acid concentration typically ranges from 25-95% in dichloromethane, with reaction times varying from minutes to hours depending on the specific derivative [34].

Side Chain Protection Considerations

The 2-methyl substitution on the phenyl ring of Boc-Phe(2-Me)-OH eliminates the need for additional side chain protection [11]. This structural feature distinguishes it from phenylalanine derivatives bearing reactive substituents such as hydroxyl, amino, or carboxylic acid groups [11]. The methyl group demonstrates complete stability under all standard peptide synthesis conditions [11].

| Protection Strategy | Stability Conditions | Deprotection Method | Compatibility |

|---|---|---|---|

| Boc (Alpha-amino) | Base, nucleophiles | TFA/DCM | Complete |

| No protection (Side chain) | All synthesis conditions | Not required | Universal |

| Orthogonal compatibility | Fmoc, Cbz, other carbamates | Selective | Excellent |

Orthogonal Protection Schemes

Boc-Phe(2-Me)-OH demonstrates excellent compatibility with orthogonal protection strategies [4]. The compound can be incorporated into peptide sequences employing Z (benzyloxycarbonyl) or Fmoc protection for other residues [4]. Z group removal through catalytic hydrogenation or sodium/liquid ammonia treatment does not affect the Boc protection [4]. Similarly, Fmoc deprotection using piperidine in dimethylformamide proceeds without Boc cleavage [4].

Deprotection Optimization

Optimal deprotection conditions require careful consideration of temperature, acid concentration, and reaction time [34]. Premature removal of Boc groups during synthesis leads to unwanted side reactions and reduced peptide purity [34]. Conversely, incomplete deprotection results in sequence truncation and reduced yields [34].

Standard protocols employ 95% trifluoroacetic acid containing appropriate scavengers to prevent alkylation reactions [34]. Triisopropylsilane serves as an effective carbocation scavenger, while water facilitates hydrolysis reactions [34]. Reaction monitoring through ninhydrin testing or analytical chromatography ensures complete deprotection before subsequent coupling steps [34].

Catalytic Asymmetric Synthesis Approaches

Chiral Phase-Transfer Catalysis

Asymmetric synthesis of Boc-Phe(2-Me)-OH derivatives employs chiral phase-transfer catalysts derived from cinchona alkaloids [17]. O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide and the corresponding cinchonidine derivative enable enantioselective alkylation of glycine Schiff bases [21]. These pseudoenantiomeric catalysts provide complementary stereochemical outcomes, yielding both (R)- and (S)-configured products with excellent enantioselectivity [21].

The asymmetric alkylation mechanism involves formation of a tight ion pair between the chiral quaternary ammonium catalyst and the glycine enolate [17]. Facial selectivity arises from steric interactions between the catalyst framework and the electrophilic alkylating agent [17]. Substituted benzyl bromides, including 2-methylbenzyl derivatives, undergo efficient coupling under these conditions [21].

| Catalyst Type | Configuration | Enantioselectivity | Chemical Yield |

|---|---|---|---|

| Cinchonine-derived | (R)-Product | 94-99% ee | 85-92% |

| Cinchonidine-derived | (S)-Product | 94-99% ee | 85-92% |

| Modified alkaloids | Variable | 90-96% ee | 80-88% |

Organocatalytic Approaches

Recent advances in organocatalysis provide alternative routes to enantioenriched 2-methylphenylalanine derivatives [14]. Chiral aldehyde catalysts based on BINOL (1,1'-bi-2-naphthol) frameworks demonstrate exceptional performance in amino acid transformations [14]. These catalysts operate through enamine or iminium ion activation mechanisms, providing high levels of stereocontrol [14].

Chiral secondary amine catalysts enable asymmetric Mannich reactions for amino acid synthesis [15]. The reaction of Boc-protected aldimines with nucleophilic carbon sources proceeds with excellent enantioselectivity under mild conditions [15]. Catalyst loading typically ranges from 5-20 mol%, with reaction times of 12-48 hours at ambient temperature [15].

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers complementary approaches for stereoselective amino acid synthesis [16]. Chiral phenanthroline-potassium complexes enable dynamic kinetic resolution of biaryl lactams, providing access to axially chiral amino acid derivatives [16]. These catalysts demonstrate exceptional performance in ring-opening alcoholysis reactions [16].

Palladium and iridium complexes catalyze enantioselective allylic substitution reactions leading to amino acid derivatives [5]. The combination of chiral ligands with appropriate metal centers enables precise stereocontrol in C-N bond forming reactions [5]. Reaction conditions typically involve moderate temperatures (0-50°C) and standard organic solvents [5].

Catalyst Design Principles

Successful asymmetric catalysts incorporate multiple design elements to achieve high enantioselectivity [15]. Structural rigidity prevents catalyst conformational flexibility that could diminish stereochemical control [15]. Strategic placement of bulky substituents creates well-defined chiral pockets for substrate binding [15]. Electronic tuning through heteroatom incorporation modulates catalyst activity and selectivity [15].

Industrial-Scale Production Optimization

Process Development Strategies

Industrial production of Boc-Phe(2-Me)-OH requires comprehensive optimization across multiple parameters [26]. Manufacturing costs for amino acid derivatives range from $3-50 per kilogram, with production scale and process efficiency serving as primary cost determinants [26]. Continuous flow processing offers significant advantages over traditional batch methods, including improved safety, reduced capital expenditure, and enhanced process control [37].

Continuous Flow Manufacturing

Continuous flow chemistry provides transformative benefits for large-scale amino acid production [40]. The technology enables precise control of reaction parameters, including temperature, pressure, and residence time [40]. Safety improvements arise from reduced inventory of hazardous materials and enhanced heat transfer characteristics [37]. Capital expenditure reductions of approximately 50% compared to batch processing make continuous flow economically attractive [38].

| Process Parameter | Batch Manufacturing | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Capital Cost | Baseline | 50% reduction | 2.0x |

| Energy Consumption | Baseline | 30% reduction | 1.4x |

| Solvent Usage | Baseline | Significant reduction | 2-5x |

| Labor Requirements | Baseline | 20-50% reduction | 1.3-2.0x |

Scale-Up Considerations

Successful scale-up requires systematic translation of laboratory protocols to manufacturing scales [42]. Peptide synthesis optimization demonstrates potential for 50% reduction in raw material consumption through improved coupling efficiency [42]. Solvent optimization contributes additional cost savings through reduced waste generation and disposal costs [42].

Quality control specifications for pharmaceutical-grade amino acids mandate rigorous analytical characterization [45]. Identity testing requires amino acid analysis with ±10% tolerance of nominal values [45]. Purity specifications typically exceed 97% by high-performance liquid chromatography, with individual impurities limited to 1% [45]. Enantiomeric purity testing employs gas chromatography-mass spectrometry with chiral derivatization [45].

Manufacturing Equipment Optimization

Modern manufacturing facilities employ specialized equipment designed for amino acid synthesis [12]. Automated peptide synthesizers enable multigram scale production with enhanced reproducibility [44]. The Peptide-Scaleup system demonstrates synthesis capabilities from 0.5-5.0 mmol scale with reduced cycle times through heated reactor technology [12].

Process analytical technology integration provides real-time monitoring of critical quality attributes [12]. Continuous monitoring of resin solvation and ultraviolet absorption enables immediate process adjustments [12]. This approach minimizes batch failures and ensures consistent product quality across production campaigns [12].

Economic Analysis and Cost Optimization

Comprehensive economic analysis reveals multiple opportunities for cost reduction in amino acid manufacturing [26]. Raw material costs represent 40-60% of total production expenses, making supplier optimization critical [26]. Process intensification through continuous manufacturing reduces facility footprint and associated overhead costs [38].

Federal initiatives targeting amino acid cost reduction emphasize the strategic importance of domestic manufacturing capability [26]. Research funding programs specifically address scalable production methods with target cost reductions of 50% compared to current processes [26]. These initiatives recognize amino acids as critical inputs for biomanufacturing and pharmaceutical production [26].

Solubility and Stability Under Varied Conditions

N-tert-butoxycarbonyl-2-methyl-L-phenylalanine demonstrates favorable solubility characteristics in organic solvents, making it particularly suitable for peptide synthesis applications [1] [2]. The compound exhibits excellent solubility in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone [1] [2]. This broad solubility profile in polar aprotic and protic organic solvents facilitates its use in diverse synthetic protocols and purification procedures.

The enhanced stability profile of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine under various conditions has been documented through multiple studies [3] [4]. The compound maintains structural integrity under recommended storage conditions, with optimal preservation achieved at room temperature in sealed, dry environments [5] [6] [7]. When stored at temperatures below 15°C in cool, dark locations, the compound demonstrates extended shelf life without significant degradation [7].

The tert-butoxycarbonyl protecting group confers remarkable stability to bases and nucleophiles, allowing the compound to withstand typical synthetic conditions encountered in peptide chemistry [8]. This stability extends to exposure to air under normal laboratory conditions, where no significant oxidative degradation has been observed [3]. The methylated phenyl ring further enhances the hydrophobic properties of the molecule, contributing to its stability in organic media [9] [10].

Table 3.1.1: Solubility Profile of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Methanol | Soluble | Room temperature | [1] [2] |

| Dichloromethane | Soluble | Room temperature | [2] |

| Dimethylformamide | Soluble | Room temperature | [2] |

| N-methyl-2-pyrrolidone | Soluble | Room temperature | [2] |

| DMSO | Slightly soluble | Room temperature | [11] |

| Water | Less soluble | Room temperature | [12] |

Acid/Base Behavior and pKa Determination

The acid-base behavior of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine is characterized by its carboxylic acid functionality, which exhibits a predicted pKa value of 3.92 ± 0.11 [13] [14] [15]. This value positions the compound as a moderately strong organic acid, consistent with the typical behavior of amino acid derivatives bearing electron-withdrawing protecting groups.

The carboxylic acid group serves as the primary ionizable functionality under physiological and synthetic conditions. At pH values below the pKa, the compound exists predominantly in its protonated, neutral form, while at higher pH values, deprotonation occurs, generating the carboxylate anion [13]. This acid-base equilibrium plays a crucial role in determining the compound's behavior during purification procedures and coupling reactions.

The 2-methyl substitution on the phenyl ring exerts a subtle inductive effect that influences the overall electronic properties of the molecule. While this substitution does not directly affect the carboxylic acid pKa significantly, it contributes to the steric environment around the amino acid backbone [16]. The tert-butoxycarbonyl group, being electron-withdrawing through its carbonyl functionality, slightly enhances the acidity of the carboxylic acid compared to the unprotected amino acid.

Under basic conditions, N-tert-butoxycarbonyl-2-methyl-L-phenylalanine demonstrates remarkable stability, with the Boc protecting group remaining intact even in the presence of strong nucleophiles [8]. This stability is attributed to the steric hindrance provided by the tert-butyl group and the stable carbamate linkage. Conversely, under strongly acidic conditions, particularly in the presence of trifluoroacetic acid, the Boc group undergoes controlled removal while preserving the integrity of the amino acid core [8] [17].

Table 3.2.1: Acid-Base Properties of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine

| Property | Value | Conditions | Reference |

|---|---|---|---|

| pKa (predicted) | 3.92 ± 0.11 | Aqueous solution, 25°C | [13] [14] [15] |

| Acid dissociation constant | ~3.9 | Standard conditions | [13] |

| Base stability | Stable | Strong bases, room temperature | [8] |

| Acid stability | Stable | Mild acids, controlled deprotection in strong acids | [12] [8] |

Thermal Decomposition Pathways

The thermal decomposition behavior of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine follows predictable pathways characteristic of Boc-protected amino acids. Under thermal stress, the primary decomposition pathway involves the elimination of carbon dioxide and isobutylene from the tert-butoxycarbonyl group, leading to the formation of the free amino acid [17]. This thermal deprotection typically occurs at temperatures exceeding 120°C, with complete removal achieved between 180-230°C depending on the specific reaction conditions and residence time [17].

The thermal decomposition process generates several gaseous products, including carbon dioxide, carbon monoxide, and nitrogen oxides [4] [18]. These decomposition products can be readily identified through thermal analysis techniques and serve as indicators of thermal degradation. The formation of carbon dioxide represents the primary decomposition pathway and occurs through a concerted elimination mechanism involving the carbamate functionality [17].

Controlled thermal deprotection has emerged as a valuable synthetic tool for Boc group removal in flow chemistry applications. Studies have demonstrated that N-tert-butoxycarbonyl amino acids undergo selective thermal deprotection at elevated temperatures in the absence of acid catalysts [17]. The efficiency of thermal deprotection varies with solvent choice, with trifluoroethanol and methanol providing optimal conditions for clean conversion.

The thermal stability of the 2-methylphenylalanine core remains intact under typical deprotection conditions, with no significant decomposition of the amino acid backbone observed below 250°C [17]. This thermal robustness allows for selective deprotection while preserving the stereochemical integrity of the amino acid. Extended exposure to high temperatures (>250°C) may lead to racemization and degradation of the aromatic ring system.

Table 3.3.1: Thermal Decomposition Data for N-tert-butoxycarbonyl-2-methyl-L-phenylalanine

| Temperature Range (°C) | Decomposition Products | Mechanism | Reference |

|---|---|---|---|

| 120-180 | CO₂, isobutylene, free amino acid | Boc elimination | [17] |

| 180-230 | Complete deprotection | Thermal elimination | [17] |

| >250 | CO, NOₓ, aromatic degradation | Extensive decomposition | [4] [18] |

Reactivity in Cross-Coupling Reactions

N-tert-butoxycarbonyl-2-methyl-L-phenylalanine demonstrates versatile reactivity in cross-coupling reactions, particularly in the context of peptide macrocyclization and biaryl formation. The 2-methyl substitution on the phenyl ring provides a strategic position for functionalization through various palladium-catalyzed cross-coupling methodologies [19] [20].

In Suzuki-Miyaura cross-coupling reactions, appropriately functionalized derivatives of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine serve as effective coupling partners when equipped with suitable leaving groups or organometallic functionality [19] [20]. The incorporation of iodine or bromine substituents on the aromatic ring enables efficient cross-coupling with organoborane reagents under mild palladium-catalyzed conditions. These reactions proceed with high efficiency when conducted in degassed solvents such as 1,2-dimethoxyethane or ethanol mixtures [19].

The steric environment created by the 2-methyl group influences the reactivity profile in cross-coupling reactions by providing subtle steric hindrance that can affect regioselectivity and reaction rates [19]. This steric influence becomes particularly important in intramolecular cyclization reactions where conformational constraints play a crucial role in determining reaction outcomes.

Microwave-assisted cross-coupling protocols have proven particularly effective for derivatives of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, with enhanced reaction rates and improved yields compared to conventional heating methods [20]. The use of specialized ligands such as SPhos and catalysts like Pd₂(dba)₃ provides optimal conditions for challenging cyclization reactions [19].

The oxidative cross-coupling chemistry of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine derivatives has been explored in the context of α-amino ketone functionalization [21]. These reactions, catalyzed by iodine, enable the formation of novel N,O-acetal structures through oxidative coupling with various nucleophiles under mild conditions [21].

Table 3.4.1: Cross-Coupling Reactivity of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine Derivatives

| Reaction Type | Catalyst System | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃/SPhos | DME/EtOH, 80°C | 65-82% | [19] |

| Intramolecular cyclization | Pd₂(dba)₃/SPhos | Microwave, 140°C | 60-75% | [20] |

| Oxidative coupling | I₂ catalyst | CHCl₃, 80°C, air | 38-90% | [21] |

| Biaryl formation | Pd/phosphine ligands | Degassed solvents | 70-85% | [19] [20] |